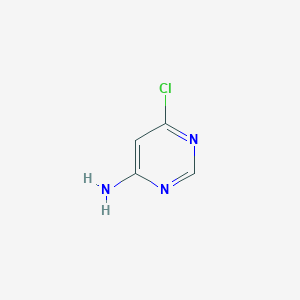

4-アミノ-6-クロロピリミジン

概要

説明

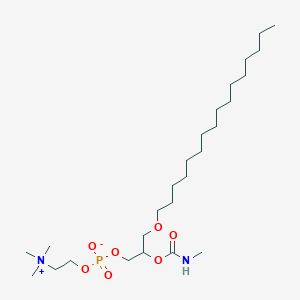

4-Amino-6-chloropyrimidine (4AC) is a synthetic organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and chemical engineering. It is a versatile compound that can be used in a variety of ways, including as a precursor for the synthesis of other molecules and as a therapeutic agent. 4AC is also a key component of many pharmaceuticals and has been studied extensively for its biochemical and physiological effects.

科学的研究の応用

薬理学:抗ウイルスおよび精神療法活性

4-アミノ-6-クロロピリミジン:は、抗ウイルスおよび精神療法活性の可能性により注目されている、N-ヘテロアリール置換アダマンタン含有アミンの合成に使用されます 。これらの化合物は、さまざまな酵素の阻害剤として作用し、ヌクレオ塩基などの生体分子との水素結合を形成する能力について研究されています。

有機電気合成:ピリミジンのアリール化

有機電気合成では、4-アミノ-6-クロロピリミジンは、官能基化アリールハライドとの電気化学的還元クロスカップリングによる新規4-アミノ-6-アリールピリミジンの調製のための前駆体として役立ちます 。このプロセスは、犠牲的な鉄陽極とニッケル(II)触媒によって促進され、多くの農薬や生物活性化合物で重要なカップリング生成物の形成につながります。

農業:農薬合成

この化合物の誘導体は、農薬の合成における重要な構造です。 炭素-炭素結合を効率的に形成する能力は、多くの農薬に広く見られる物質の作成において貴重な成分となっています .

材料科学:機能性材料の合成

4-アミノ-6-クロロピリミジン:は、さまざまな機能性材料の合成に材料科学で使用されています。 その誘導体は、材料用途に必要な特定の特性を持つ化合物の作成に不可欠です .

生化学:酵素阻害

生化学では、4-アミノ-6-クロロピリミジンの誘導体は、1-ホスファチジルイノシトール-3-リン酸5-キナーゼやピルビン酸脱水素酵素キナーゼなどの酵素の阻害剤として作用することがわかっています 。これらの阻害剤は、生化学的経路を研究し、治療薬を開発するために不可欠です。

工業的用途:薬理活性化合物の合成

工業的には、4-アミノ-6-クロロピリミジンは、抗がん剤、抗菌剤、心臓血管系薬剤など、幅広い薬理学的用途の中心となる、薬理活性のある装飾された6員環ジアジンの合成に関与しています .

作用機序

Target of Action

4-Amino-6-chloropyrimidine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory It’s worth noting that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 4-Amino-6-chloropyrimidine may interact with its targets to modulate their activities, leading to changes in cellular functions.

Biochemical Pathways

For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and immune response.

Result of Action

Given its potential anti-inflammatory properties , it may lead to a reduction in inflammation and associated symptoms at the molecular and cellular levels.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKKRSPKJMHASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285521 | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-59-9 | |

| Record name | 5305-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CMM8EZ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-amino-6-chloropyrimidine a useful building block in organic synthesis?

A: 4-amino-6-chloropyrimidine serves as a versatile precursor for synthesizing various substituted pyrimidines. The presence of both a chlorine atom and an amino group allows for diverse modifications. For instance, the chlorine atom at the alpha-position of the pyrimidine ring can undergo nucleophilic substitution reactions with amines. This strategy enables the introduction of various adamantylalkylamines, yielding N-heteroaryl substituted adamantane-containing amines []. These derivatives are of significant interest due to their potential antiviral and psychotherapeutic activities. Additionally, electrochemical reductive cross-coupling reactions between 4-amino-6-chloropyrimidines and functionalized aryl halides, using a sacrificial iron anode and a nickel(II) catalyst, can produce a range of novel 4-amino-6-arylpyrimidines in moderate to high yields [].

Q2: Are there any catalytic applications of 4-amino-6-chloropyrimidine derivatives in organic synthesis?

A: While 4-amino-6-chloropyrimidine itself might not be directly used as a catalyst, its derivatives, particularly those incorporating palladium catalysts, play a crucial role in synthesizing di-substituted pyrimidine derivatives []. For example, palladium(0) catalysis facilitates the introduction of a second amino substituent in 4-amino-6-chloropyrimidine. This approach allows for the synthesis of diversely substituted pyrimidines, broadening their potential applications in medicinal chemistry and materials science.

Q3: What are the potential applications of compounds derived from 4-amino-6-chloropyrimidine in medicinal chemistry?

A: Research indicates that N-heteroaryl substituted adamantane-containing amines, synthesized using 4-amino-6-chloropyrimidine as a starting material, hold promise as potential antiviral and psychotherapeutic agents []. Further exploration of these derivatives could lead to the development of novel therapeutics targeting these areas. Additionally, the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, utilizing 4-amino-6-chloropyrimidine as a precursor, has been reported [, ]. While specific applications aren't detailed in the provided abstracts, the synthesis of these novel compounds suggests ongoing research into their potential biological activities and therapeutic applications.

Q4: What analytical techniques are commonly employed to characterize 4-amino-6-chloropyrimidine and its derivatives?

A: NMR spectroscopy proves invaluable in studying the prototropic equilibrium in N-heteroaryl substituted adamantane-containing amines derived from 4-amino-6-chloropyrimidine []. This technique provides insights into the structural features and dynamic behavior of these compounds in solution. Further characterization likely involves a combination of techniques such as mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the identity and purity of synthesized compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)